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Compound of Interest

Compound Name: Ipatasertib-NH2 dihydrochloride

Cat. No.: B12422494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ipatasertib-NH2 dihydrochloride as a

ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the

degradation of the serine/threonine kinase AKT. We will delve into the mechanism of action,

present key quantitative data, provide detailed experimental protocols, and visualize critical

pathways and workflows.

Introduction: Targeting AKT with PROTAC
Technology
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell

growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many

human cancers, making AKT a prime therapeutic target.[1] While traditional small-molecule

inhibitors of AKT have been developed, they often face challenges such as acquired resistance

and off-target effects.

PROTAC technology offers an alternative therapeutic modality. PROTACs are

heterobifunctional molecules that co-opt the cell's natural protein disposal system, the

Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. A PROTAC

consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase,

and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination

and subsequent proteasomal degradation of the target protein.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12422494?utm_src=pdf-interest
https://www.benchchem.com/product/b12422494?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9613624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3852687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6980747/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ipatasertib, a potent and selective ATP-competitive inhibitor of all three AKT isoforms, serves

as an effective warhead for an AKT-targeting PROTAC.[4] Its derivative, Ipatasertib-NH2
dihydrochloride, provides a convenient attachment point for a linker, enabling its incorporation

into a PROTAC molecule. A notable example is the PROTAC INY-03-041, which links

Ipatasertib to a ligand for the E3 ligase Cereblon (CRBN), lenalidomide, via a ten-hydrocarbon

linker.[5]

Mechanism of Action
The mechanism of an Ipatasertib-based PROTAC, such as INY-03-041, involves several key

steps:

Ternary Complex Formation: The PROTAC molecule simultaneously binds to an AKT isoform

and the CRBN E3 ligase, forming a ternary complex (AKT-PROTAC-CRBN).

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer

ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the

surface of AKT.

Proteasomal Degradation: The polyubiquitinated AKT is then recognized and degraded by

the 26S proteasome.

Recycling: The PROTAC is released after inducing ubiquitination and can then bind to

another AKT molecule, acting catalytically to induce the degradation of multiple target

proteins.[6]

This process leads to the sustained depletion of AKT protein levels, offering a more prolonged

inhibition of downstream signaling compared to traditional inhibitors.[7]

Quantitative Data
The following tables summarize the key quantitative data for the Ipatasertib-based PROTAC,

INY-03-041.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medchemexpress.com/iny-03-041.html
https://www.benchchem.com/product/b12422494?utm_src=pdf-body
https://www.benchchem.com/product/b12422494?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10315175/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_Protein_Degradation_by_PROTACs_via_Western_Blot.pdf
https://www.thermofisher.com/jp/ja/home/life-science/cell-analysis/cell-analysis-learning-center/protein-degradation-resource-center/targeted-protein-degradation-using-proteolysis-targeted-chimeras.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target IC50 (nM)

INY-03-041 AKT1 2.0

AKT2 6.8

AKT3 3.5

Table 1: Biochemical Inhibition

of AKT Isoforms by INY-03-

041.[7]

Cell Line Cancer Type GR50 (nM)

GDC-0068 (Ipatasertib)

ZR-75-1 Breast Cancer 229

T47D Breast Cancer -

LNCaP Prostate Cancer -

MCF-7 Breast Cancer -

MDA-MB-468 Breast Cancer -

HCC1937 Breast Cancer -

Table 2: Anti-proliferative

Effects of GDC-0068

(Ipatasertib) and INY-03-041 in

Various Cancer Cell Lines.

GR50 represents the

concentration at which the

growth rate is 50% inhibited.
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Cell Line Compound

Concentratio

n for Max

Degradation

Time for

Partial

Degradation

Time for

Max

Degradation

Observation

MDA-MB-468 INY-03-041 100-250 nM 4 hours 24 hours

"Hook effect"

observed at

concentration

s ≥ 500 nM.

[7]

Table 3:

Cellular

Degradation

of AKT by

INY-03-041.

[7]

Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway
The diagram below illustrates the central role of AKT in the PI3K signaling cascade.
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PROTAC Mechanism of Action

Ternary Complex Formation
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Experimental Workflow for Ipatasertib-PROTAC Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable
Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC
[pmc.ncbi.nlm.nih.gov]

2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC
[pmc.ncbi.nlm.nih.gov]

4. medchemexpress.com [medchemexpress.com]

5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein
degradation - PMC [pmc.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher
Scientific - JP [thermofisher.com]

To cite this document: BenchChem. [Ipatasertib-NH2 Dihydrochloride as a PROTAC Ligand:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12422494#ipatasertib-nh2-dihydrochloride-as-a-
protac-ligand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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